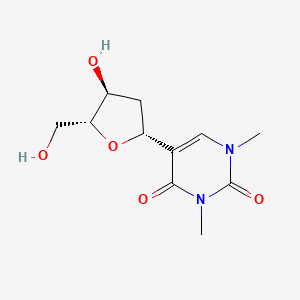

1,3-Dimethyl-2'-deoxypseudouridine

Beschreibung

1,3-Dimethyl-2'-deoxypseudouridine (CAS 65358-16-9) is a synthetic nucleoside derivative of pseudouridine, a naturally occurring RNA modification. Pseudouridine (CAS 1445-07-4) is distinguished from uridine by its C-glycosidic bond (C5–C1' linkage) instead of the standard N-glycosidic bond . The target compound introduces two structural modifications:

- Methylation: Methyl groups at the N1 and N3 positions of the pseudouridine base.

- Deoxyribose sugar: Replacement of the hydroxyl group at the 2'-position of the ribose with hydrogen, rendering it a deoxyribose moiety .

These modifications confer unique physicochemical and biochemical properties, making it a candidate for therapeutic and biotechnological applications, such as mRNA vaccine optimization or DNA-based therapeutics.

Eigenschaften

CAS-Nummer |

65358-16-9 |

|---|---|

Molekularformel |

C11H16N2O5 |

Molekulargewicht |

256.25 g/mol |

IUPAC-Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O5/c1-12-4-6(10(16)13(2)11(12)17)8-3-7(15)9(5-14)18-8/h4,7-9,14-15H,3,5H2,1-2H3/t7-,8+,9+/m0/s1 |

InChI-Schlüssel |

VUFZJLBBVTWRKA-DJLDLDEBSA-N |

SMILES |

CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O |

Isomerische SMILES |

CN1C=C(C(=O)N(C1=O)C)[C@H]2C[C@@H]([C@H](O2)CO)O |

Kanonische SMILES |

CN1C=C(C(=O)N(C1=O)C)C2CC(C(O2)CO)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of 1,3-Dimethyl-2'-deoxypseudouridine and its analogs:

| Compound Name | CAS No. | Substituents | Sugar Type | Key Applications/Research Areas |

|---|---|---|---|---|

| 1,3-Dimethyl-2'-deoxypseudouridine | 65358-16-9 | N1-Me, N3-Me | Deoxyribose | DNA therapeutics, enhanced stability |

| Pseudouridine | 1445-07-4 | None | Ribose | mRNA vaccines, RNA stability |

| 1-Methylpseudouridine | 13860-38-3 | N1-Me | Ribose | mRNA immunogenicity reduction |

| 1,3-Dimethylpseudouridine | 64272-68-0 | N1-Me, N3-Me | Ribose | RNA therapeutics, translational efficiency |

| 2'-Deoxypseudouridine | N/A* | None | Deoxyribose | DNA-based studies, synthetic biology |

| Deoxyuridine | 951-78-0 | None (uracil base) | Deoxyribose | DNA synthesis, antiviral research |

*Note: 2'-Deoxypseudouridine synthesis is referenced in Pd-catalyzed cross-coupling methods but lacks a CAS in provided evidence .

Key Observations:

Methylation Effects :

- The addition of methyl groups at N1 and N3 (as in 1,3-Dimethyl-2'-deoxypseudouridine) enhances hydrophobicity compared to unmethylated pseudouridine. This may improve membrane permeability and resistance to enzymatic degradation .

- 1-Methylpseudouridine (N1-Me) is widely used in mRNA vaccines (e.g., COVID-19 vaccines) to reduce immune recognition while maintaining translational fidelity . The dual methylation in 1,3-Dimethyl derivatives could further modulate immune interactions.

This property is critical for DNA-based therapies or CRISPR-Cas9 guide RNA/DNA chimeras . Deoxyuridine (a natural DNA nucleoside) lacks the pseudouridine base structure, limiting its utility in applications requiring enhanced base-pairing flexibility or stability .

Biochemical and Pharmacological Comparisons

Stability and Immunogenicity:

- 1,3-Dimethyl-2'-deoxypseudouridine: The deoxyribose and dual methylation likely reduce Toll-like receptor (TLR) recognition compared to pseudouridine, which exhibits moderate immunogenicity. This aligns with trends observed in 1-Methylpseudouridine, which minimizes interferon responses in mRNA vaccines .

- 1,3-Dimethylpseudouridine : Ribose sugar retains RNA polymerase compatibility, but methylation may interfere with ribosomal binding, necessitating further optimization for translational efficiency .

Enzymatic Interactions:

- Pseudouridine is incorporated into RNA by pseudouridine synthases, whereas synthetic derivatives like 1,3-Dimethyl-2'-deoxypseudouridine require artificial enzymatic or chemical methods for integration .

- Deoxyribose in the target compound may hinder recognition by RNA-modifying enzymes, redirecting its activity toward DNA repair or replication pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.